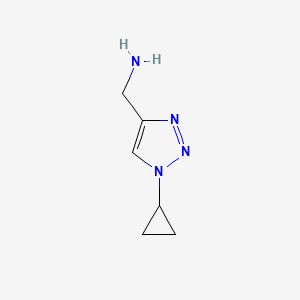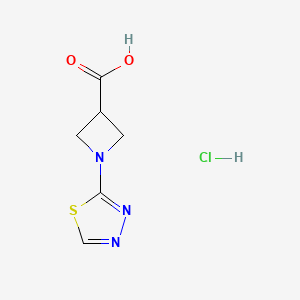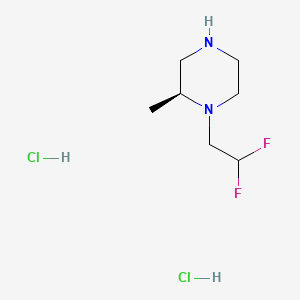
(2S)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride is a chemical compound that belongs to the piperazine family It is characterized by the presence of a difluoroethyl group and a methyl group attached to the piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride typically involves the reaction of 2,2-difluoroethylamine with 2-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Primary and secondary amines.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
(2S)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(2,2-difluoroethyl)piperazine dihydrochloride
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
Uniqueness
(2S)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride is unique due to the presence of both a difluoroethyl group and a methyl group on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H16Cl2F2N2 |
|---|---|
Poids moléculaire |
237.12 g/mol |
Nom IUPAC |
(2S)-1-(2,2-difluoroethyl)-2-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C7H14F2N2.2ClH/c1-6-4-10-2-3-11(6)5-7(8)9;;/h6-7,10H,2-5H2,1H3;2*1H/t6-;;/m0../s1 |
Clé InChI |
ZVHNXWXXHOITDP-ILKKLZGPSA-N |
SMILES isomérique |
C[C@H]1CNCCN1CC(F)F.Cl.Cl |
SMILES canonique |
CC1CNCCN1CC(F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


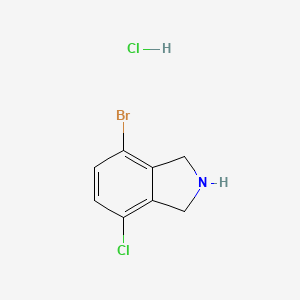
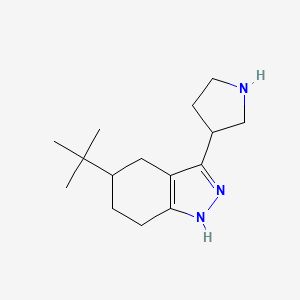
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide](/img/structure/B15302346.png)
![4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15302376.png)
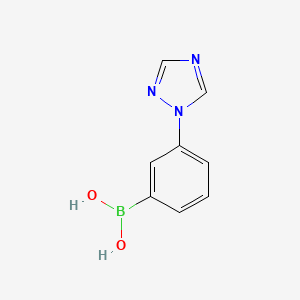
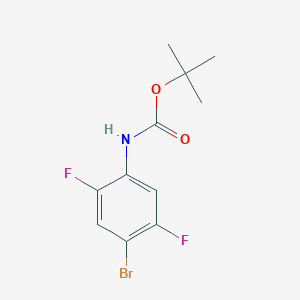
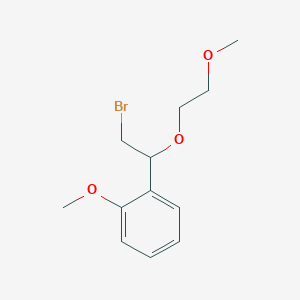
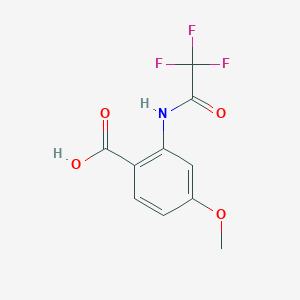
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)

![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1,3-thiazol-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B15302411.png)
